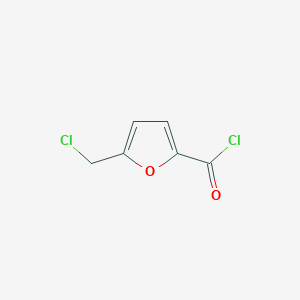![molecular formula C14H24O B034750 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane CAS No. 108266-28-0](/img/structure/B34750.png)
2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane, also known as BMPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPC is a cyclohexane derivative that has a unique molecular structure, making it an interesting candidate for research.
Applications De Recherche Scientifique
2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has shown potential applications in various fields of research. One of the most promising applications of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is in the field of organic electronics. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The use of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane in these devices has resulted in improved efficiency and stability.
Another potential application of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is in the field of catalysis. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has been used as a ligand in palladium-catalyzed cross-coupling reactions, resulting in improved yields and selectivity. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has also been used as a catalyst in the synthesis of chiral compounds.
Mécanisme D'action
The mechanism of action of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is not well understood. However, it is believed that 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane acts as a hole-transporting material in OLEDs and OPVs by facilitating the movement of positive charges. In catalysis, 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane acts as a ligand, forming a complex with the metal catalyst and facilitating the reaction.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane. However, studies have shown that 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is relatively non-toxic and has low cytotoxicity. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has also been shown to have low environmental toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is its ease of synthesis. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane can be synthesized on a large scale with high purity. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is also relatively non-toxic, making it a safe compound to work with in the lab. However, one limitation of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is its limited solubility in common solvents, which can make it difficult to work with in some applications.
Orientations Futures
There are several potential future directions for research on 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane. One area of research is in the development of new organic electronic devices using 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane as a hole-transporting material. Another area of research is in the development of new catalytic reactions using 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane as a ligand. Additionally, further research is needed to fully understand the mechanism of action of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane involves the reaction of 4-methyl-1-(propan-2-yl)cyclohexene with butyn-1-ol in the presence of a catalyst. The reaction yields 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane as a white solid with a purity of over 95%. The synthesis of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is relatively simple and can be carried out on a large scale.
Propriétés
Numéro CAS |
108266-28-0 |
|---|---|
Nom du produit |
2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane |
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
2-but-1-ynoxy-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C14H24O/c1-5-6-9-15-14-10-12(4)7-8-13(14)11(2)3/h11-14H,5,7-8,10H2,1-4H3 |
Clé InChI |
NIQBIDLWRMIKJI-UHFFFAOYSA-N |
SMILES |
CCC#COC1CC(CCC1C(C)C)C |
SMILES canonique |
CCC#COC1CC(CCC1C(C)C)C |
Synonymes |
1-Menthoxy-1-butyne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



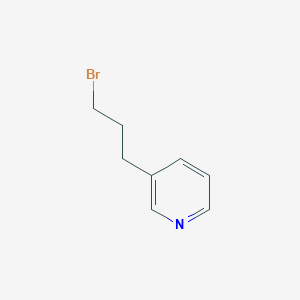
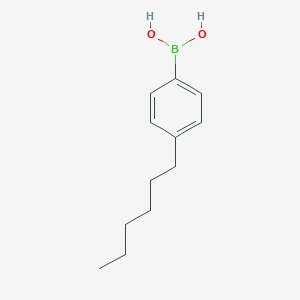
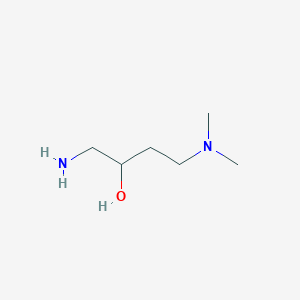
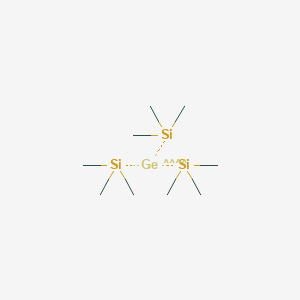
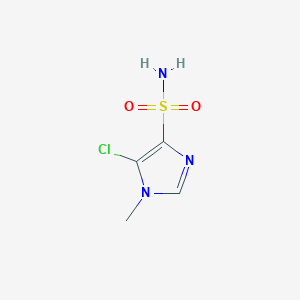
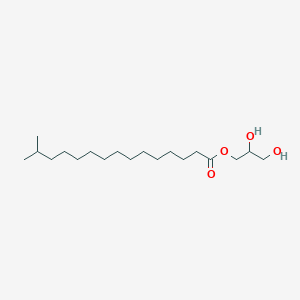
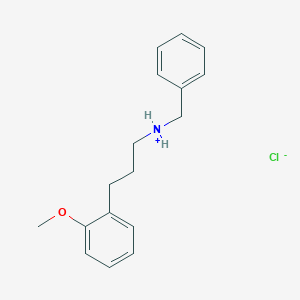
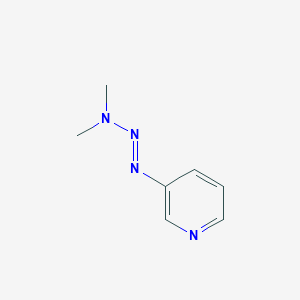
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)


![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
